N,5-diphenyl-1,3,4-thiadiazol-2-amine

説明

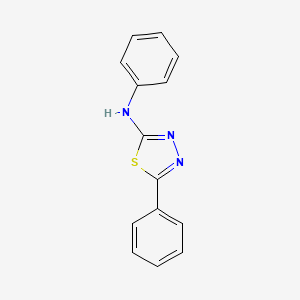

N,5-diphenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and two phenyl groups attached to the ring. The unique structure of 1,3,4-thiadiazoles imparts a variety of biological and chemical properties, making them valuable in medicinal chemistry and other scientific fields .

準備方法

Synthetic Routes and Reaction Conditions

N,5-diphenyl-1,3,4-thiadiazol-2-amine can be synthesized through several methods. One common approach involves the cyclization of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride . Another method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid under similar conditions . Microwave-assisted synthesis has also been employed to prepare N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, offering shorter reaction times and higher yields .

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives typically involves large-scale reactions using similar synthetic routes. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .

化学反応の分析

Route 1: Thiosemicarbazide Cyclization

-

Mechanism : Reacting thiosemicarbazide with substituted carboxylic acids under dehydrating agents (e.g., polyphosphate ester, POCl₃) yields 1,3,4-thiadiazole derivatives .

-

Example :

Conditions : 85°C, 20 g PPE per 5 mmol acid, chloroform solvent. Yield : 51–75% .

Route 2: Acylhydrazide Annulation

-

Mechanism : Aerobic oxidation of acylhydrazides with isothiocyanates in the presence of DMAP produces 2-imino-1,3,4-oxadiazolines, which can rearrange to thiadiazoles .

Key Intermediate : Acyldiazene (A ) reacts with isothiocyanate-derived zwitterion (B ) to form the thiadiazole ring .

2-Amino Group Transformations

The 2-amino group undergoes nucleophilic reactions due to its electron-rich nature:

Thiadiazole Ring Reactions

The ring is susceptible to nucleophilic attack under basic conditions:

-

Rearrangement : 2-Amino-1,3,4-thiadiazoles rearrange to 1,2,4-triazolinethiones when treated with methylamine at 150°C .

-

Ring Opening : Strong bases cleave the thiadiazole ring, forming thiol intermediates .

Biological Activity and Derivatives

While the focus is on chemical reactions, biological screening provides context for functionalization:

Mechanistic Insights

-

Oxidation Studies : DMAP and O₂ facilitate the oxidation of acylhydrazides to acyldiazenes, which cyclize with isothiocyanates .

-

Cyclodehydration : PPE promotes sequential acylation and dehydration of thiosemicarbazides, forming the thiadiazole ring .

Spectroscopic Characterization

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Advantages | Limitations |

|---|---|---|---|

| PPE-Mediated | Polyphosphate ester | Mild conditions, one-pot synthesis | Requires excess PPE |

| POCl₃-Based | Phosphoryl chloride | High yields (75–85%) | Toxic, harsh conditions |

| DMAP/O₂ System | DMAP, O₂ | Aerobic, scalable | Limited to imino derivatives |

Computational and Stability Studies

-

Molinspiration Analysis : LogP and polar surface area predict moderate bioavailability for derivatives .

-

Stability : The thiadiazole ring is stable in acidic media but degrades in basic conditions .

Industrial and Pharmacological Relevance

科学的研究の応用

Synthesis of N,5-Diphenyl-1,3,4-thiadiazol-2-amine

The synthesis of this compound typically involves the reaction of thiosemicarbazide with appropriate aromatic aldehydes or ketones. The process can be optimized through various methods such as conventional heating or microwave-assisted synthesis to enhance yield and purity .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:

Anticancer Activity

Studies have shown that derivatives of thiadiazoles possess significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their efficacy as histone deacetylase inhibitors (HDACi), which play a crucial role in cancer therapy by modulating gene expression . In vitro studies indicate that these compounds can exhibit cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

Thiadiazole derivatives have demonstrated promising antimicrobial activity. Research indicates that N-substituted thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi . The compound's structure allows it to interact with microbial cell membranes or inhibit essential enzymes.

Anticonvulsant Effects

Some studies suggest that thiadiazole derivatives may possess anticonvulsant properties. For example, certain analogs have been tested in animal models and shown to reduce seizure activity effectively . This application is particularly relevant for developing new treatments for epilepsy.

Antidiabetic Activity

This compound has also been explored for its potential antidiabetic effects. Research indicates that thiadiazole derivatives can improve glucose tolerance and exhibit insulin-sensitizing properties in experimental models .

Case Study 1: Anticancer Activity

A series of 5-substituted phenyl thiadiazoles were synthesized and evaluated for their HDAC inhibition capabilities. Compounds derived from this compound showed enhanced cytotoxicity compared to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid), indicating their potential as novel anticancer agents .

Case Study 2: Antimicrobial Efficacy

In a study assessing various thiadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, N-substituted derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin . This highlights their potential as new antimicrobial agents.

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of N,5-diphenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of inosine monophosphate dehydrogenase, which disrupts the synthesis of guanosine nucleotides necessary for DNA replication and cell proliferation . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell wall synthesis and function .

類似化合物との比較

N,5-diphenyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

2-amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.

5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine: Exhibits similar biological activities but with different substituents affecting its potency and selectivity.

Sulfathiazole: A well-known antimicrobial agent with a similar thiadiazole ring structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .

生物活性

N,5-Diphenyl-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, emphasizing its potential applications in pharmacology.

Thiadiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer properties. The unique structure of the thiadiazole ring contributes to these activities through various mechanisms of action. This compound has been specifically noted for its antioxidant and anxiolytic effects.

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenyl thiosemicarbazide with appropriate aldehydes under microwave irradiation or conventional heating methods. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis confirm the structure of the synthesized compound.

| Method | Description |

|---|---|

| IR Spectroscopy | Identifies functional groups present in the compound. |

| NMR Spectroscopy | Provides information on the molecular structure and environment of hydrogen atoms. |

| Elemental Analysis | Confirms the composition and purity of the compound. |

3.1 Antioxidant Activity

This compound exhibits significant antioxidant activity. In vitro studies have shown that it effectively scavenges free radicals and reduces oxidative stress markers. The H₂O₂ scavenging method demonstrated that this compound has a higher percentage of scavenging activity compared to standard antioxidants like ascorbic acid .

3.2 Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various strains of bacteria using the disc diffusion method. Results indicate that this compound shows potent activity against both Gram-positive and Gram-negative bacteria .

3.3 Anxiolytic Activity

In vivo studies using animal models have revealed that this compound exhibits anxiolytic effects comparable to standard anxiolytic drugs. The hole board apparatus was employed to assess locomotor activity and anxiety levels in test subjects .

4. Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiadiazole ring:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups | Enhance antioxidant and anticancer properties. |

| Electron-withdrawing groups | Increase antibacterial potency against specific strains. |

This relationship emphasizes the importance of molecular modifications in enhancing the therapeutic potential of thiadiazole derivatives.

Case Study 1: Antioxidant Potential

In a study evaluating various thiadiazole derivatives for antioxidant activity using H₂O₂ scavenging assays, this compound showed a remarkable ability to reduce oxidative stress in cellular models .

Case Study 2: Antibacterial Efficacy

A comprehensive screening against multiple bacterial strains revealed that this compound exhibited MIC values comparable to conventional antibiotics . This suggests its potential as an alternative treatment option.

6. Conclusion

This compound is a promising candidate in drug development due to its multifaceted biological activities including antioxidant and anxiolytic effects. Further research is warranted to explore its mechanisms of action and potential therapeutic applications in clinical settings.

特性

IUPAC Name |

N,5-diphenyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S/c1-3-7-11(8-4-1)13-16-17-14(18-13)15-12-9-5-2-6-10-12/h1-10H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDULOLVDJHSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。